molecular formula C12H18ClNO3 B1423774 Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride CAS No. 55458-81-6

Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride

Cat. No.: B1423774
CAS No.: 55458-81-6
M. Wt: 259.73 g/mol
InChI Key: XHDMUDYVEIUPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride is a synthetic compound with a molecular formula of C12H17NO3·HCl. It is known for its various applications in research and industry, particularly in the fields of chemistry and biology. This compound is characterized by its phenoxyacetate structure, which includes an aminoethyl group, making it a versatile building block for various chemical syntheses .

Scientific Research Applications

Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for dual hypoglycemic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action for Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride is not specified in the search results. Its applications in research and industry suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amino group. The reaction conditions for this synthesis are as follows:

    Alkylation: 4-nitrophenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the ethyl 2-[4-(nitrophenoxy)]acetate intermediate.

    Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted phenoxyacetates .

Comparison with Similar Compounds

Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-[4-(2-aminoethyl)phenoxy]propionate hydrochloride: Similar structure but with a propionate group instead of an acetate group.

    Ethyl 2-[4-(2-aminoethyl)phenoxy]butyrate hydrochloride: Similar structure but with a butyrate group instead of an acetate group.

These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13;/h3-6H,2,7-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMUDYVEIUPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-81-6
Record name Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55458-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.